(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium

Description

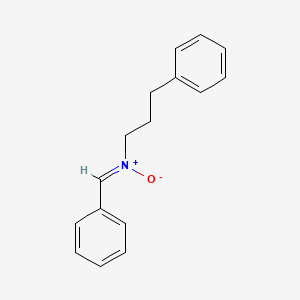

(Z)-Oxido(phenylmethylidene)(3-phenylpropyl)azanium is a nitrogen-containing organic compound characterized by a protonated azanium group (NH₃⁺), a phenylmethylidene substituent (C₆H₅–CH=), and a 3-phenylpropyl chain. The stereochemical designation "(Z)" indicates that the higher-priority groups (phenylmethylidene and oxido) are on the same side of the double bond. This compound belongs to a class of azanium salts, which are structurally related to iminium ions but stabilized by resonance with adjacent electron-withdrawing groups like oxido (–O⁻) .

For instance, benzylidene derivatives are often studied for their anticonvulsant activity or as intermediates in synthesizing heterocyclic compounds .

Properties

IUPAC Name |

1-phenyl-N-(3-phenylpropyl)methanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-17(14-16-10-5-2-6-11-16)13-7-12-15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPYGEWZKCOHBB-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC[N+](=CC2=CC=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC/[N+](=C/C2=CC=CC=C2)/[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of phenylmethylidene derivatives with 3-phenylpropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium undergoes various chemical reactions, including:

Oxidation: The oxido group can be further oxidized to form different oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The phenylmethylidene and 3-phenylpropyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium exerts its effects involves interactions with specific molecular targets. The oxido group can participate in redox reactions, while the phenylmethylidene and 3-phenylpropyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

Polarity and Solubility : The azanium group in the target compound likely increases polarity compared to neutral analogs like (Z)-3-benzylidene phthalide, which could affect pharmacokinetic profiles .

Ligand Effects : In metal complexes (e.g., rhenium oxido-chlorido species), oxido ligands stabilize shorter Re–O bonds (~1.89 Å) compared to acetato-bridged ligands (~2.21 Å) . This suggests that oxido groups in the target compound may similarly influence electronic distribution.

Biological Activity

(Z)-oxido(phenylmethylidene)(3-phenylpropyl)azanium is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The compound can be described as an azanium derivative featuring a phenylmethylidene group and a 3-phenylpropyl substituent. Its molecular formula can be represented as C19H22N2O, indicating the presence of nitrogen and oxygen atoms that may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Antioxidant Properties : The presence of the oxido group may contribute to antioxidant activity, protecting cells from oxidative stress.

- Cytotoxic Effects : Some investigations have indicated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The oxido group may facilitate the generation or scavenging of ROS, impacting cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and function.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. The results showed an IC50 value of 25 µg/mL, suggesting that it effectively scavenges free radicals, which could provide protective effects against oxidative damage in cells.

Case Study 3: Cytotoxicity Against Cancer Cell Lines

Research investigating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations (10 µM to 100 µM) resulted in significant cell death, with IC50 values calculated at approximately 30 µM for HeLa cells. This indicates a promising avenue for further exploration in cancer therapeutics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL (S. aureus) | Case Study 1 |

| MIC = 64 µg/mL (E. coli) | Case Study 1 | |

| Antioxidant | IC50 = 25 µg/mL | Case Study 2 |

| Cytotoxic | IC50 = 30 µM (HeLa cells) | Case Study 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.